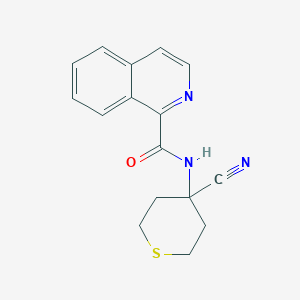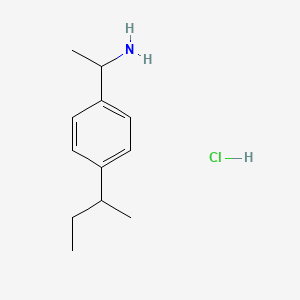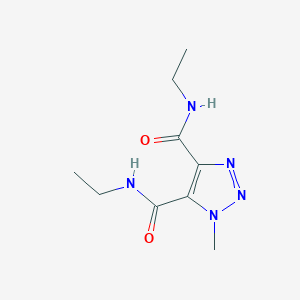![molecular formula C17H16N6O3S B2936764 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1226453-73-1](/img/structure/B2936764.png)
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. Techniques such as IR, MS, and NMR would likely be used to confirm the structure of the synthesized compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple nitrogen atoms might make the compound a base, and the presence of the thioether linkage might make the compound somewhat polar .Aplicaciones Científicas De Investigación
Antimicrobial Agent
Imidazole derivatives have been widely studied for their antimicrobial properties . The benzo[d]imidazol-2-yl moiety present in this compound is known to interact with various microbial enzymes, disrupting their function. This compound could potentially be used to develop new antimicrobial agents that are effective against resistant strains of bacteria.
Antitubercular Activity
Compounds containing imidazole rings have shown promise as antitubercular agents . The structural complexity of this compound, including the oxadiazole ring, could be explored for activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Anticancer Research
Benzimidazole derivatives are known to possess anticancer activities. They can act as kinase inhibitors, disrupting cell signaling pathways that are overactive in cancer cells . This compound could be investigated for its potential to inhibit cancer cell growth and proliferation.
Supramolecular Chemistry
The benzimidazole group is a key component in the design of supramolecular structures due to its ability to form hydrogen bonds . This compound could be used to create novel supramolecular assemblies that have applications in nanotechnology and materials science.
Enzyme Inhibition
The structural features of this compound suggest that it could act as an enzyme inhibitor. By binding to the active site of enzymes, it could regulate or inhibit the enzymatic activity, which is a valuable property in the development of new drugs .
Liquid Crystal Technology
Compounds with benzimidazole units have been utilized in the development of liquid crystals . This compound’s molecular symmetry and potential for mesophase formation make it a candidate for research in advanced display technologies.
Neuropharmacology
Benzimidazole derivatives have been associated with various neuropharmacological effects. This compound could be explored for its potential effects on the central nervous system, possibly as a sedative or anxiolytic agent .
Mecanismo De Acción
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds is characterized by the fusion of a benzene and imidazole ring. Benzimidazoles are part of several drugs and molecules used in research . They are key components to functional molecules that are used in a variety of everyday applications .
Oxadiazoles
are aromatic compounds containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring. They have been found in various compounds with diverse biological activities, including antiviral, anticancer, and anti-inflammatory activities .
Propiedades
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-10-8-14(23-26-10)20-15(24)9-27-17-22-21-16(25-17)7-6-13-18-11-4-2-3-5-12(11)19-13/h2-5,8H,6-7,9H2,1H3,(H,18,19)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOPNWGQPMUEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2936682.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2936683.png)
![4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2936685.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2936686.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2936690.png)
![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/no-structure.png)
![N-cyclopentyl-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2936695.png)
![N-(4-fluorophenyl)-N-(4-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2936696.png)
![Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate](/img/structure/B2936698.png)



![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936704.png)